molecular formula C10H10Cl2N2 B3419674 (2,4-Dichlorophenyl)(dimethylamino)acetonitrile CAS No. 15190-71-3

(2,4-Dichlorophenyl)(dimethylamino)acetonitrile

Cat. No.: B3419674
CAS No.: 15190-71-3
M. Wt: 229.10 g/mol
InChI Key: FVIKLOJHWDSJPW-UHFFFAOYSA-N
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Description

“(2,4-Dichlorophenyl)(dimethylamino)acetonitrile” is a chemical compound with the molecular formula C10H10Cl2N2 . It has an average mass of 229.106 Da and a monoisotopic mass of 228.022110 Da . This compound has gained attention due to its extensive use in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The compound is canonicalized .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 229.10 g/mol. Other physical and chemical properties such as XLogP3-AA, complexity, rotatable bond count, hydrogen bond donor count, hydrogen bond acceptor count, topological polar surface area, and heavy atom count are also provided .

Scientific Research Applications

Photoheterolysis Applications

Research has shown that the irradiation of haloanilines, compounds related to (2,4-Dichlorophenyl)(dimethylamino)acetonitrile, in acetonitrile in the presence of benzene and various alkenes leads to heterolytic dehalogenation. This process results in the formation of biphenyls and alkylanilines, demonstrating the compound's utility in synthetic organic chemistry, particularly in the smooth synthesis of aryl- and alkylanilines through photoheterolysis (Fagnoni, Mella, & Albini, 1999).

Organotin(IV) Compounds Synthesis

The reactivity of chloro- and (dimethylphenoxy)triorganostannanes with compounds like tris(dimethylamino)sulfonium chloride in acetonitrile has been investigated, leading to the formation of pentacoordinate stannate complexes. These findings highlight the compound's significance in the synthesis and study of new anionic pentacoordinate triorganotin(IV) compounds, offering insights into their molecular structures and solution-phase behaviors (Suzuki et al., 1990).

Photochromic System Activation

A study demonstrated that a non-photochromic diarylethene becomes photochromic upon protonation by a photochromic acid generator under visible light irradiation in acetonitrile. This unique gated photochromic system, where activation is achieved through photoirradiation without physical contact, underscores the potential of this compound in developing advanced photoresponsive materials (Mahvidi et al., 2016).

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-(dimethylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2/c1-14(2)10(6-13)8-4-3-7(11)5-9(8)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIKLOJHWDSJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231941
Record name 2,4-Dichloro-α-(dimethylamino)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15190-71-3
Record name 2,4-Dichloro-α-(dimethylamino)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15190-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-α-(dimethylamino)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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